5-Chloro-2-(3,5-dimethoxyphenyl)thiazole
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Overview
Description
5-Chloro-2-(3,5-dimethoxyphenyl)thiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the 3,5-dimethoxyphenyl group enhances its potential biological activity by providing additional sites for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole typically involves the reaction of 3,5-dimethoxybenzaldehyde with thioamide in the presence of a chlorinating agent. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated thiazoles and other substituted derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole is used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antitumor agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The compound’s ability to modulate signaling pathways and gene expression also contributes to its biological effects .
Comparison with Similar Compounds
2-Chloro-5-(chloromethyl)thiazole: Another thiazole derivative with similar chemical properties but different biological activities.
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure but have different substituents, leading to varied biological activities.
Uniqueness: 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole is unique due to the presence of the 3,5-dimethoxyphenyl group, which enhances its potential biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1207426-83-2 |
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Molecular Formula |
C11H10ClNO2S |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
5-chloro-2-(3,5-dimethoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNO2S/c1-14-8-3-7(4-9(5-8)15-2)11-13-6-10(12)16-11/h3-6H,1-2H3 |
InChI Key |
FCPXHKWSVSJFBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC=C(S2)Cl)OC |
Origin of Product |
United States |
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